molecular formula C11H24OSi B13414769 Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- CAS No. 74915-94-9

Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-

Cat. No.: B13414769
CAS No.: 74915-94-9
M. Wt: 200.39 g/mol
InChI Key: URMSJBDSCVYIKA-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- is an organosilicon compound with the molecular formula C11H24OSi. This compound is characterized by the presence of a silane group bonded to a tert-butyl group, two methyl groups, and a 3-methyl-3-butenyl group. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 3-methyl-3-buten-1-ol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the silicon atom, displacing the chloride ion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methyl-3-butenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and 3-methyl-3-butenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-: Similar structure but with a butynyl group instead of a butenyl group.

    Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: Contains a long alkyl chain instead of the butenyl group.

    Dimethylsilane: A simpler silane with only two methyl groups attached to the silicon atom.

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- is unique due to the presence of the 3-methyl-3-butenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science.

Properties

CAS No.

74915-94-9

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-methylbut-3-enoxy)silane

InChI

InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h1,8-9H2,2-7H3

InChI Key

URMSJBDSCVYIKA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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